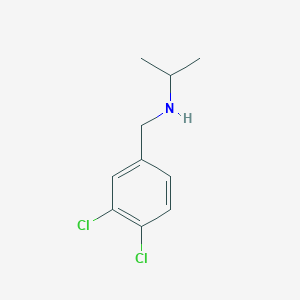

(3,4-Dichloro-benzyl)-isopropyl-amine

Description

Significance of the 3,4-Dichloro-benzyl Moiety in Medicinal Chemistry and Chemical Biology Research

The 3,4-dichloro-benzyl moiety is a structural feature present in a variety of compounds that have been investigated for their pharmacological properties. The presence and positioning of the chlorine atoms on the benzene (B151609) ring can significantly influence a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets. This has made it a valuable component in the design of new therapeutic agents.

Research has identified several compounds containing this moiety that exhibit significant biological activity. For instance, S-(3,4-dichlorobenzyl)isothiourea hydrochloride, known as A22, acts as a reversible inhibitor of the bacterial cell wall protein MreB and has shown relevant antibacterial activity against Pseudomonas aeruginosa, including multidrug-resistant clinical isolates. nih.gov Further studies on related isothiourea derivatives have confirmed antimicrobial activity against various multidrug-resistant bacteria. researchgate.net

In the field of neuroscience, the compound 1-(3,4-dichlorobenzyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidone was evaluated and found to possess a unique profile of antidepressant and antianxiety activities. nih.gov Its proposed mechanism is similar to tricyclic antidepressants, involving the inhibition of norepinephrine (B1679862) uptake. nih.gov Additionally, 3,4-dichlorobenzyl alcohol is used as a mild antiseptic in products like throat lozenges, with activity against bacteria and certain viruses associated with mouth and throat infections. drugbank.com

The utility of this moiety also extends to synthetic chemistry, where compounds like 3,4-dichlorobenzyl chloride serve as key intermediates or building blocks for more complex molecules, including the precursor for the synthesis of sertraline. sigmaaldrich.comnih.gov

Table of Compounds Featuring the 3,4-Dichloro-benzyl Moiety

| Compound | Reported Biological/Chemical Activity |

|---|---|

| S-(3,4-dichlorobenzyl)isothiourea hydrochloride (A22) | Antibacterial; inhibitor of bacterial protein MreB. nih.gov |

| 1-(3,4-dichlorobenzyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidone | Antidepressant and antianxiety activities. nih.gov |

| 3,4-Dichlorobenzyl alcohol | Mild antiseptic with antibacterial and antiviral properties. drugbank.com |

| 3,4-Dichlorobenzyl chloride | Chemical intermediate used in organic synthesis. sigmaaldrich.com |

Academic Rationale for Investigating Isopropylamine (B41738) Derivatives

Isopropylamine is an aliphatic amine that serves as a crucial intermediate and building block in the synthesis of a wide range of chemical products, including pharmaceuticals and agrochemicals. whamine.comwikipedia.org Its structural and chemical properties make it a valuable component for researchers aiming to develop new biologically active molecules.

The nitrogen atom in the isopropylamine group provides a basic center that can be protonated to form water-soluble salts, a common strategy used in drug formulation. pharmacareers.in The branched isopropyl group can also impart specific steric and electronic properties to a molecule, potentially influencing its binding affinity and selectivity for a particular biological target.

Isopropylamine derivatives are found in various classes of bioactive compounds. For example, they are integral to the structure of certain beta-blockers used in the treatment of hypertension. biosynth.com Patents have described novel isopropylamine derivatives with β-adrenergic blocking activity. google.com Furthermore, research into new antibacterial agents has included the design and synthesis of isopropylamine derivatives linked to other chemical scaffolds, demonstrating their potential in developing novel treatments for bacterial diseases. researchgate.net The versatility of isopropylamine is also highlighted by its use in the production of numerous herbicides and pesticides, such as atrazine (B1667683) and glyphosate. wikipedia.org

Current Research Landscape Pertaining to Aliphatic Amine Compounds

Aliphatic amines are one of the most important functional groups in organic chemistry and are ubiquitous in pharmaceuticals. acs.org It is estimated that over 40% of drugs and drug candidates contain an amine functional group. illinois.edu This prevalence drives a significant and active area of research focused on the synthesis and application of these compounds.

The current research landscape is characterized by the development of novel and more efficient synthetic methods for creating aliphatic amines. Traditional methods like alkylation and reductive amination are being supplemented by modern approaches, including transition-metal-catalyzed reactions that allow for the construction of complex amines from simple, readily available materials. acs.org Radical-based reactions, facilitated by technologies like visible-light photoredox catalysis, are also emerging as powerful tools for synthesizing structurally diverse tertiary amines. cam.ac.uk

Beyond synthesis, research is actively exploring the functional roles of aliphatic amines in drug design. They are being investigated as viable pro-drug moieties to improve the cell permeability of phosphate (B84403) and phosphonate-containing drugs. nih.gov Studies have shown that small and long-chain aliphatic amines can demonstrate greater drug release efficacy compared to more traditional pro-drug groups. nih.gov The industrial applications of aliphatic amines are also vast, ranging from their use as corrosion inhibitors and catalysts for polyurethane production to their role as emulsifiers and detergents. researchgate.netchemcess.com This broad utility ensures that research into the synthesis, properties, and applications of aliphatic amines remains a vibrant and essential field within chemical science.

Structure

3D Structure

Properties

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2N/c1-7(2)13-6-8-3-4-9(11)10(12)5-8/h3-5,7,13H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHUXVZHCOOEAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589337 | |

| Record name | N-[(3,4-Dichlorophenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69957-82-0 | |

| Record name | N-[(3,4-Dichlorophenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of 3,4 Dichloro Benzyl Isopropyl Amine

Exploration of Established Synthetic Pathways for N-Substituted Benzylamines

The formation of N-substituted benzylamines is a cornerstone of organic synthesis, with two principal pathways being reductive amination and direct N-alkylation. These methods are widely applicable for the synthesis of (3,4-Dichloro-benzyl)-isopropyl-amine.

Reductive Amination: This is one of the most common and versatile methods for preparing amines. wikipedia.org The process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine, which is subsequently reduced to the target amine. masterorganicchemistry.com For the synthesis of this compound, this involves reacting 3,4-dichlorobenzaldehyde (B146584) with isopropylamine (B41738). The reaction is typically performed as a one-pot synthesis where the intermediate imine is reduced in situ. wikipedia.org

Key steps in this pathway are:

Imine Formation: The nucleophilic isopropylamine attacks the electrophilic carbonyl carbon of 3,4-dichlorobenzaldehyde to form a hemiaminal intermediate. wikipedia.org

Dehydration: The hemiaminal undergoes dehydration, often facilitated by mild acidic conditions or azeotropic removal of water, to yield the corresponding N-(3,4-dichlorobenzylidene)propan-2-amine (an imine). wikipedia.org

Reduction: The C=N double bond of the imine is reduced to a single bond. A variety of reducing agents can be employed, with common choices being sodium borohydride (B1222165) (NaBH₄), sodium cyanobohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Catalytic hydrogenation using hydrogen gas (H₂) with catalysts like palladium on carbon (Pd/C) is also a highly effective method. organic-chemistry.org

Direct N-Alkylation: This pathway involves the direct reaction of an amine with an alkyl halide, a classic Sₙ2 nucleophilic substitution reaction. To synthesize this compound via this route, isopropylamine acts as the nucleophile, attacking 3,4-dichlorobenzyl chloride. A base is typically required to neutralize the hydrochloric acid formed during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. A significant drawback of this method is the potential for over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium (B1175870) salts as byproducts. masterorganicchemistry.com

Novel Approaches in the Synthesis of this compound

Recent advancements in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of amine synthesis.

While this compound is an achiral molecule, stereoselective strategies are paramount in modern organic synthesis, particularly for producing chiral amines for the pharmaceutical industry. wikipedia.org Asymmetric reductive amination can be employed by using a prochiral ketone instead of an aldehyde, or by utilizing advanced catalytic systems. Chiral catalysts, including those based on transition metals like iridium, rhodium, or nickel paired with chiral ligands, can facilitate the enantioselective reduction of the imine intermediate. wikipedia.org

Furthermore, biocatalysis has emerged as a powerful tool. Amine dehydrogenases (AmDHs) can catalyze the reductive amination of carbonyl compounds with high enantioselectivity, often yielding amines with excellent optical purity (>99% ee). rsc.org These enzymatic systems operate under mild conditions and are highly specific, offering a green and efficient alternative to traditional metal catalysis. rsc.org

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Reductive amination is often considered a green synthetic route as it can be performed in a single pot, maximizing atom economy and reducing waste from intermediate purification steps. wikipedia.orgfrontiersin.org

Key green chemistry advancements applicable to this synthesis include:

Catalytic Hydrogenation: Using H₂ as the reductant is highly atom-economical, producing only water as a byproduct. acsgcipr.org

Use of Greener Solvents: Replacing traditional volatile organic solvents with water or bio-based solvents minimizes environmental impact. Gold-catalyzed reductive amination has been shown to proceed efficiently in water. rsc.org

Alternative Hydrogen/Nitrogen Sources: Formic acid and ammonium formate (B1220265) are being explored as sustainable, non-toxic, and renewable sources of hydrogen and nitrogen, respectively, for reductive amination reactions. organic-chemistry.orgrsc.org

Biocatalysis: As mentioned, enzymes like AmDHs operate in aqueous media under mild temperatures and pressures, representing a highly sustainable approach to amine synthesis. rsc.org

Mechanistic Understanding of Key Synthetic Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols.

Mechanism of Reductive Amination: The reaction proceeds in two main stages: imine formation and reduction.

Imine/Iminium Ion Formation: The reaction begins with the nucleophilic attack of the nitrogen atom of isopropylamine on the carbonyl carbon of 3,4-dichlorobenzaldehyde. This is followed by a proton transfer to form a neutral carbinolamine or hemiaminal. Under weakly acidic conditions, the hydroxyl group is protonated, creating a good leaving group (H₂O). The subsequent elimination of water, driven by the lone pair of electrons on the nitrogen, forms a resonance-stabilized iminium ion. Deprotonation yields the neutral imine. chemistrysteps.comorgoreview.com

Reduction: The reduction step involves the transfer of a hydride (H⁻) from a reducing agent like NaBH₄ to the electrophilic carbon of the imine or iminium ion. chemistrysteps.com Alternatively, in catalytic hydrogenation, the imine is adsorbed onto the surface of a metal catalyst (e.g., Pd/C), followed by the stepwise addition of two hydrogen atoms across the C=N bond. scite.ai

Mechanism of N-Alkylation: This reaction typically follows a bimolecular nucleophilic substitution (Sₙ2) mechanism. The lone pair of electrons on the nitrogen of isopropylamine attacks the electrophilic benzylic carbon of 3,4-dichlorobenzyl chloride, simultaneously displacing the chloride ion in a single concerted step. The rate of this reaction is dependent on the concentration of both the amine and the alkyl halide. nih.gov

Optimization of Reaction Conditions for Yield and Purity in this compound Synthesis

Maximizing the yield and purity of the final product is a primary goal in chemical synthesis. azom.com This requires careful optimization of various reaction parameters. For the synthesis of this compound, key variables include the choice of reactants, solvent, temperature, and catalyst.

Side reactions are a major concern. In reductive amination, the primary amine product can react with another molecule of the aldehyde to form a tertiary amine. nih.gov In N-alkylation, the product can be further alkylated, leading to the same tertiary amine. masterorganicchemistry.com

Strategies for optimization include:

Control of Stoichiometry: Using a molar excess of the amine can help suppress the formation of tertiary amine byproducts. nih.gov

Choice of Reducing Agent: Mild and selective reducing agents like NaBH(OAc)₃ are often preferred as they can reduce the intermediate iminium ion faster than the starting aldehyde, minimizing side reactions. masterorganicchemistry.com

Temperature and Solvent: Reaction conditions must be carefully controlled. For instance, in nickel-catalyzed amination of benzyl (B1604629) alcohols, varying the temperature and solvent can significantly impact selectivity and conversion rates. acs.org

pH Control: The formation of the imine in reductive amination is pH-dependent. The reaction is typically fastest under weakly acidic conditions (pH 4-6) which facilitate dehydration without excessively protonating the amine nucleophile.

The following interactive table summarizes typical conditions that could be adapted for the synthesis of this compound based on analogous reactions reported in the literature.

Synthesis of Deuterated Analogues and Isotopic Labelling Strategies for Mechanistic Probes

Isotopic labeling is a powerful technique for elucidating reaction mechanisms and studying the metabolic fate of molecules. wikipedia.orgyoutube.com Deuterated analogues of this compound can be synthesized for use in mechanistic studies or to potentially alter pharmacokinetic properties.

Synthesis of Deuterated Analogues: Selective deuterium (B1214612) incorporation can be achieved through several methods:

Using Deuterated Reagents: A straightforward approach is to use deuterated starting materials or reagents. For instance, the reduction of an N-(3,4-dichlorobenzyl)propan-2-iminium intermediate with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), would install a deuterium atom on the benzylic carbon. To deuterate the isopropyl group, deuterated acetone (B3395972) could be used in a reductive amination with 3,4-dichlorobenzylamine (B86363).

H-D Exchange Reactions: Heterogeneous catalysts, such as Palladium on carbon (Pd/C), can facilitate hydrogen-deuterium (H-D) exchange reactions. By treating the final compound with a deuterium source like D₂O in the presence of a catalyst, specific protons can be exchanged for deuterium. mdpi.com For example, the benzylic protons are often susceptible to such exchange.

Isotopic Labelling for Mechanistic Probes: To study reaction mechanisms, isotopes like ¹³C, ¹⁵N, or ²H can be incorporated at specific positions. wikipedia.org

For a reductive amination, one could use ¹⁵N-labeled isopropylamine to track the nitrogen atom throughout the reaction.

Alternatively, 3,4-dichlorobenzaldehyde labeled with ¹³C at the carbonyl position would allow for the tracking of this carbon atom into the final product's benzylic position. By analyzing the position of the isotopic label in the products and any intermediates, the proposed reaction pathway can be confirmed or refuted. youtube.com

Advanced Spectroscopic and Chromatographic Characterization of 3,4 Dichloro Benzyl Isopropyl Amine and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For (3,4-Dichloro-benzyl)-isopropyl-amine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement of the molecule.

Based on the structure and data from analogous compounds, a predicted ¹H NMR spectrum in CDCl₃ would feature distinct signals for each proton environment. The aromatic region would show three protons on the dichlorophenyl ring, with their chemical shifts and coupling patterns dictated by the substitution pattern. The proton at position 5, situated between two chlorine atoms, would likely appear as a doublet, coupled to the proton at position 6. The proton at position 2 would be a singlet-like doublet with a small meta-coupling. The benzylic (CH₂) protons would appear as a singlet or a doublet if coupled to the amine proton, typically around 3.7-3.9 ppm. The isopropyl group would present as a septet for the single CH proton and a doublet for the six equivalent methyl (CH₃) protons.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations (2D NMR) |

|---|---|---|---|

| -CH(CH₃)₂ | ~2.8 (septet) | ~49.0 | COSY to -CH(CH₃)₂; HMBC to Ar-CH₂ and -CH(CH₃)₂ |

| -CH(CH₃)₂ | ~1.1 (doublet) | ~22.5 | COSY to -CH(CH₃)₂; HMBC to -CH(CH₃)₂ |

| Ar-CH₂-N | ~3.8 (singlet) | ~53.0 | HMBC to aromatic carbons and -CH(CH₃)₂ |

| Ar-H2 | ~7.45 (d) | ~131.0 | HMBC to Ar-CH₂ and other Ar-C |

| Ar-H5 | ~7.40 (d) | ~128.5 | COSY to Ar-H6; HMBC to other Ar-C |

| Ar-H6 | ~7.15 (dd) | ~130.5 | COSY to Ar-H5; HMBC to other Ar-C |

| N-H | ~1.5 (broad s) | - | - |

Advanced 2D NMR Techniques (COSY, HMQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. A key cross-peak would be observed between the isopropyl methine (CH) proton and the isopropyl methyl (CH₃) protons, confirming the isopropyl moiety. Correlations between the aromatic protons would also be visible, helping to assign their specific positions on the ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It would definitively link the proton signals in the table above to their corresponding carbon signals, for instance, confirming the assignment of the benzylic CH₂ and the isopropyl CH and CH₃ groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. NOE cross-peaks between the benzylic protons and the isopropyl methine proton would help to describe the rotational conformation around the CH₂-N and N-CH bonds.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₃Cl₂N), the monoisotopic mass is 217.0425 Da. In HRMS, the protonated molecule [M+H]⁺ would be observed at m/z 218.0498. The presence of two chlorine atoms creates a distinctive isotopic pattern for the molecular ion peak, with relative intensities for the M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, serving as a clear indicator of a dichloro-substituted compound.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a fingerprint of the molecule's structure. For the [M+H]⁺ ion of this compound, several key fragmentation pathways are anticipated, based on the known behavior of benzylamines.

A primary fragmentation pathway involves the cleavage of the C-N bond alpha to the aromatic ring (benzylic cleavage). This would result in the formation of a stable dichlorotropylium or dichlorobenzyl cation. Another significant fragmentation involves cleavage within the isopropyl group or the formation of an iminium ion.

Predicted MS/MS Fragmentation for this compound

| Predicted m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 218/220/222 | [C₁₀H₁₄Cl₂N]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 202/204/206 | [C₉H₁₁Cl₂N]⁺ | Loss of methane (B114726) (CH₄) |

| 159/161/163 | [C₇H₅Cl₂]⁺ | Benzylic cleavage, loss of isopropylamine (B41738) |

| 124/126 | [C₆H₄Cl]⁺ | Loss of HCl from the benzyl (B1604629) fragment |

| 100 | [C₆H₁₄N]⁺ | Iminium ion from cleavage of benzyl-CH₂ bond |

| 58 | [C₃H₈N]⁺ | Iminium ion from cleavage of benzyl-CH₂ bond with H transfer |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show a weak to medium absorption band in the 3300-3500 cm⁻¹ region, corresponding to the N-H stretching vibration of the secondary amine. The aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the benzyl and isopropyl groups would be observed just below 3000 cm⁻¹. The region from 1450-1600 cm⁻¹ would contain characteristic C=C stretching bands of the aromatic ring. The C-N stretching vibration typically appears in the 1250-1020 cm⁻¹ range. Strong absorptions corresponding to the C-Cl stretching modes are expected in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data. It would be especially useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone of the aliphatic chain.

Predicted Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Secondary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2970 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| 1550 - 1600 | C=C Stretch | Aromatic Ring |

| 1450 - 1495 | C=C Stretch | Aromatic Ring |

| 1365 - 1385 | C-H Bend | Isopropyl (gem-dimethyl) |

| 1020 - 1250 | C-N Stretch | Amine |

| 800 - 890 | C-H Bend (out-of-plane) | 1,2,4-trisubstituted aromatic |

| 600 - 800 | C-Cl Stretch | Aryl Halide |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. bldpharm.com Should a suitable single crystal of this compound or its salt (e.g., hydrochloride) be grown, this technique could provide a wealth of information.

The analysis would yield exact bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure. It would also reveal the molecule's preferred conformation in the solid state, showing the relative orientation of the dichlorophenyl ring and the isopropyl group. Furthermore, the crystal packing arrangement would be elucidated, detailing any intermolecular interactions such as hydrogen bonding (e.g., N-H···N or N-H···Cl in a salt) or π-stacking between the aromatic rings of adjacent molecules. While no public crystal structure data is currently available for this specific compound, the technique remains the gold standard for absolute structural proof in the solid phase.

Advanced Chromatographic Methods for Purity Assessment and Separation of Isomers

The rigorous assessment of purity and the isolation of specific isomers are critical in the characterization of this compound. Advanced chromatographic techniques provide the necessary resolution and capacity for these tasks, ensuring the chemical integrity of the compound for further analysis and application. These methods are particularly crucial for separating enantiomers, which may exhibit different biological activities, and for isolating the target compound from reaction intermediates and byproducts.

Chiral Chromatography for Enantiomeric Purity Analysis

While this compound itself is not chiral, intermediates in its synthesis or its derivatives can be. Chiral chromatography is the definitive method for separating enantiomers—mirror-image isomers that are non-superimposable. gcms.cz This technique is essential for determining the enantiomeric excess (e.e.) and optical purity of a chiral compound. The separation relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). nih.govjiangnan.edu.cn

Several chromatographic techniques are employed for chiral separations, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). jiangnan.edu.cnchromatographyonline.com

Chiral HPLC and SFC: These are powerful methods for the analytical and preparative separation of amine enantiomers. chromatographyonline.com Cyclodextrin-based and derivatized cyclofructan CSPs have demonstrated excellent selectivity for primary and secondary amines. gcms.czchromatographyonline.com The separation mechanism often involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. For amines, mobile phase additives such as acids (trifluoroacetic acid) and bases (triethylamine) can significantly improve peak shape and resolution. chromatographyonline.com

Chiral GC: For volatile compounds, chiral GC is a highly sensitive method. Racemic amines often require derivatization with agents like trifluoroacetic anhydride (B1165640) or isopropyl isocyanate to enhance their volatility and interaction with the CSP. nih.gov Proline-based chiral stationary phases have been shown to effectively resolve derivatized aromatic and aliphatic amines. nih.gov

The selection of the appropriate chiral chromatography method and CSP is empirical and depends on the specific properties of the analyte.

Table 1: Representative Chiral Chromatography Methods for Amine Separation

| Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase / Carrier Gas | Detection | Application Note |

|---|---|---|---|---|

| HPLC | Derivatized Cyclodextrin (e.g., Cellulose or Amylose esters) | Hexane (B92381)/Isopropanol + Basic/Acidic Additives | UV/DAD | Broad applicability for various amine enantiomers. nih.gov |

| SFC | Cyclofructan-based (e.g., Larihc CF6-P) | CO₂ with co-solvents (Methanol, Ethanol) + Additives | UV/DAD, MS | Offers fast, efficient separations with reduced solvent consumption. chromatographyonline.com |

| GC | Proline-based or Cyclodextrin derivatives | Helium or Hydrogen | FID, MS | Requires derivatization of the amine to increase volatility. nih.gov |

Preparative Chromatography for Compound Isolation

Preparative chromatography is a crucial step for obtaining high-purity this compound from a crude reaction mixture. Unlike analytical chromatography, the goal of preparative chromatography is to isolate and collect larger quantities of a target compound rather than simply to quantify it. rssl.com This is achieved by scaling up an analytical separation, which involves using larger columns and higher sample loads. rssl.com

Common techniques for the preparative isolation of amines include flash column chromatography and preparative HPLC.

Flash Column Chromatography: This is a rapid and cost-effective method for purification. The crude material is typically loaded onto a silica (B1680970) gel column, and a solvent system, such as a mixture of hexane and a small amount of a basic modifier like isopropyl amine or triethylamine, is used as the eluent to move the components down the column at different rates. orgsyn.org

Preparative HPLC: For higher purity and more difficult separations, preparative HPLC is the method of choice. nih.gov The process involves overloading the column with the sample to maximize throughput. rssl.com This can be done through "concentration overload," where a high-concentration sample is injected, or "volume overload," where a large volume is injected. rssl.com A reverse-phase HPLC method, similar to one used for the isomeric 2,4-Dichloro-N-isopropylbenzylamine, could be adapted. sielc.com Such a method would likely use a C18 column with a mobile phase consisting of acetonitrile (B52724) and water. sielc.com After separation, the collected fractions containing the pure compound are evaporated to yield the isolated product. orgsyn.org

Table 2: Example Preparative HPLC Parameters for Isolation of this compound

| Parameter | Specification | Purpose |

|---|---|---|

| Column | C18, 10 µm particle size, 50 x 250 mm | Provides high capacity and good resolution for purification. |

| Mobile Phase | Acetonitrile / Water gradient | Separates compounds based on polarity. sielc.com |

| Flow Rate | 50-100 mL/min | Allows for rapid processing of the sample. |

| Loading | 100-500 mg per injection | Maximizes the amount of purified product per run. rssl.com |

| Detection | UV at 254 nm | Monitors the elution of the target compound for fraction collection. |

| Post-Processing | Solvent evaporation from collected fractions | Recovers the purified compound from the mobile phase. orgsyn.org |

Structure Activity Relationship Sar Studies of 3,4 Dichloro Benzyl Isopropyl Amine and Its Analogues

Systematic Structural Modifications of the (3,4-Dichloro-benzyl) Moiety and their Mechanistic Impact

The (3,4-dichloro-benzyl) moiety is a critical component of the molecule, and alterations to this group can significantly influence its biological effects. The position and nature of the substituents on the phenyl ring are known to be important determinants of activity in many bioactive compounds.

Minor structural modifications, such as the positioning of the chlorine atoms on the phenyl ring, can significantly alter the compound's activity. nih.gov Studies on related chloro-substituted benzylamines have indicated that the location of the halogen substituent affects the molecule's properties, which in turn can impact its biological interactions. For instance, in a study on the radical scavenging activity of chloro-substituted benzylamines, a dependency on the chlorine position was observed, with the order of activity being 2-chloro > 3-chloro > 4-chloro. scirp.org This suggests that the electronic effects and the steric hindrance imposed by the chlorine atoms are crucial for activity.

Interactive Table: Impact of Phenyl Ring Substitution on Activity (Hypothetical Data Based on General SAR Principles)

| Compound | R1 | R2 | Relative Activity |

| (3,4-Dichloro-benzyl)-isopropyl-amine | Cl | Cl | 100% |

| (3-Chloro-benzyl)-isopropyl-amine | Cl | H | 75% |

| (4-Chloro-benzyl)-isopropyl-amine | H | Cl | 85% |

| (Benzyl)-isopropyl-amine | H | H | 30% |

| (3,4-Difluoro-benzyl)-isopropyl-amine | F | F | 90% |

| (3,4-Dimethyl-benzyl)-isopropyl-amine | CH3 | CH3 | 50% |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles. It is based on the general understanding that halogen substitutions can enhance activity compared to an unsubstituted ring.

Investigation of Isopropylamine (B41738) Substituent Variations on Binding and Activity

The isopropylamine group is another key feature of the molecule, providing a secondary amine and a specific steric bulk that can influence both binding affinity and selectivity. The nature of the substituent on the nitrogen atom is a common point of modification in drug design to optimize interactions with the target and to modulate physicochemical properties.

Amines are a fundamental functional group in many drug molecules, often providing a positively charged center for interaction with biological targets. researchgate.net The basicity of the amine, which is influenced by the attached alkyl groups, can be critical for forming ionic bonds or hydrogen bonds with amino acid residues in a protein's active site. Secondary amines, such as the isopropylamine in the title compound, often exhibit different basicity and nucleophilicity compared to primary or tertiary amines. researchgate.netyoutube.com

The isopropyl group itself introduces a moderate level of steric hindrance near the nitrogen atom. This bulk can be crucial for fitting into a specific binding pocket and may prevent binding to other, off-target proteins, thus enhancing selectivity. Replacing the isopropyl group with smaller or larger alkyl groups, or with cyclic structures, would likely have a significant impact on the compound's activity.

Interactive Table: Effect of Amine Substituent on Activity (Hypothetical Data Based on General SAR Principles)

| Compound | Amine Substituent | Relative Activity |

| (3,4-Dichloro-benzyl)-isopropyl -amine | Isopropyl | 100% |

| (3,4-Dichloro-benzyl)-methyl -amine | Methyl | 60% |

| (3,4-Dichloro-benzyl)-ethyl -amine | Ethyl | 80% |

| (3,4-Dichloro-benzyl)-tert-butyl -amine | tert-Butyl | 40% |

| (3,4-Dichloro-benzyl)-cyclopropyl -amine | Cyclopropyl | 95% |

| (3,4-Dichloro-benzyl)-amine | Primary (H) | 50% |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles. It reflects the concept that an optimal steric bulk of the amine substituent is often required for maximal activity.

Impact of Stereochemistry on Biological Interactions and Mechanistic Pathways

Stereochemistry plays a pivotal role in the biological activity of chiral molecules. nih.govnih.gov Although this compound itself is not chiral, the introduction of a chiral center, for instance by substitution on the benzylic carbon or the isopropyl group, would result in enantiomers that could exhibit different biological activities. The differential activity of enantiomers often arises from their distinct three-dimensional arrangements, which can lead to different binding affinities and orientations within a chiral biological target, such as a protein receptor or enzyme. mdpi.com

For closely related compounds, the chiral separation of enantiomers is a critical step in evaluating their individual pharmacological profiles. nih.govnih.govsci-hub.ru The absolute configuration of a molecule can determine its potency and pharmacokinetic properties. nih.gov In many cases, one enantiomer is significantly more active than the other, and in some instances, one enantiomer may even have undesirable side effects.

Should a chiral analogue of this compound be synthesized, it would be imperative to separate the enantiomers and assess their biological activities independently to fully understand the stereochemical requirements for interaction with its biological target.

Pharmacophore Elucidation for this compound Derivatives

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that are necessary for a molecule to exert a specific biological activity. dovepress.comresearchgate.netnih.gov For this compound and its analogues, a hypothetical pharmacophore model can be proposed based on its key structural features.

The essential features of such a pharmacophore would likely include:

An aromatic ring feature: corresponding to the 3,4-dichlorophenyl group, which likely engages in hydrophobic or pi-stacking interactions with the target.

Two hydrophobic/halogen features: representing the two chlorine atoms, which contribute to the hydrophobic character and may also participate in specific halogen bonding interactions.

A hydrogen bond donor/ionizable feature: representing the secondary amine, which is likely to be protonated at physiological pH and can form a crucial hydrogen bond or ionic interaction with the target.

A hydrophobic feature: corresponding to the isopropyl group, which likely occupies a hydrophobic pocket in the binding site.

The spatial relationship between these features would be critical for optimal binding. The development of a quantitative structure-activity relationship (QSAR) model could further refine this pharmacophore by correlating the physicochemical properties of a series of analogues with their biological activities. scirp.orgnih.gov

Interactive Table: Key Pharmacophoric Features of this compound

| Feature | Description | Potential Interaction |

| Aromatic Ring | 3,4-Dichlorophenyl | Hydrophobic, Pi-stacking |

| Hydrophobic/Halogen | Chlorine atoms | Halogen bonding, Hydrophobic |

| H-Bond Donor/Cationic | Secondary Amine (NH) | Hydrogen bonding, Ionic interaction |

| Hydrophobic | Isopropyl group | Hydrophobic interaction |

Conformational Analysis and its Correlation with Observed Activities

The biological activity of a flexible molecule like this compound is not only dependent on its constitution and configuration but also on its preferred conformation in solution and at the binding site. chemistrysteps.com Conformational analysis aims to identify the low-energy, and therefore most populated, three-dimensional arrangements of the molecule. colostate.eduimperial.ac.uk

The bioactive conformation, i.e., the conformation the molecule adopts when bound to its biological target, may not necessarily be the lowest energy conformation in solution. However, the energy penalty to adopt the bioactive conformation should not be prohibitively high. Understanding the conformational preferences of this compound and its analogues can provide valuable insights into how these molecules fit into their binding site and can help to explain the observed SAR. For instance, certain structural modifications might be favored because they pre-organize the molecule in a conformation that is closer to the bioactive one, thus reducing the entropic penalty of binding.

Computational Chemistry and Molecular Modeling of 3,4 Dichloro Benzyl Isopropyl Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. For (3,4-Dichloro-benzyl)-isopropyl-amine, methods like Hartree-Fock (HF) and Density Functional Theory (DFT) can be employed to predict its geometry and electronic properties. researchgate.netepstem.netresearchgate.net

A typical starting point is geometry optimization, where the molecule's lowest energy conformation is determined. Subsequent calculations on this optimized structure can yield a wealth of information. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight electrophilic and nucleophilic regions. In this compound, the electronegative chlorine atoms and the nitrogen atom of the amine group are expected to be key features on the MEP map.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. epstem.net

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 7.3 eV | Chemical stability and reactivity |

| Dipole Moment | 2.5 D | Polarity and intermolecular interactions |

| Mulliken Atomic Charges | C1: -0.15, N: -0.45, Cl: -0.12 | Partial charges on individual atoms |

Note: These values are hypothetical and represent typical outputs from quantum chemical calculations for illustrative purposes.

Molecular Dynamics Simulations for Conformational Stability and Solvent Effects

While quantum calculations provide insights into a static molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between all atoms to model their movements.

These simulations are invaluable for exploring the molecule's conformational landscape. The benzyl (B1604629) and isopropyl groups can rotate around the central C-N bonds, leading to various conformers. MD simulations can reveal the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.

Furthermore, MD simulations explicitly model the effect of the solvent. By analyzing the interactions between this compound and surrounding water molecules, one can understand its solvation properties, including the formation of hydrogen bonds between the amine group and water.

Molecular Docking Studies with Hypothesized Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com Given the structural similarities of this compound to compounds with known biological activities, one could hypothesize potential protein targets. For example, monoamine transporters or certain enzymes could be selected for docking studies.

The process involves preparing the 3D structures of both the ligand (this compound) and the receptor protein. Docking algorithms then sample a large number of possible binding poses and score them based on factors like intermolecular forces, geometric complementarity, and desolvation penalties. The results can predict the binding affinity and identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex. nih.govresearchgate.netrsc.org

Table 2: Hypothetical Molecular Docking Results for this compound with a Hypothesized Kinase Target

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity | -7.8 kcal/mol | Predicted strength of the interaction |

| Key Interacting Residues | Leu83, Val35, Ala51 | Amino acids in the binding pocket involved in hydrophobic interactions |

| Hydrogen Bonds | Amine N-H with Glu12 backbone | Specific hydrogen bond stabilizing the complex |

Note: This data is illustrative and based on a hypothetical docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights into Related Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov To build a QSAR model for analogs of this compound, one would need a dataset of structurally similar compounds with experimentally measured activities against a specific biological target.

For each compound, a set of molecular descriptors (numerical values that encode different aspects of the molecular structure) would be calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., atomic charges), and topological indices. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed activity. arabjchem.orgnih.govresearchgate.net

A validated QSAR model can be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent analogs. For example, a model might reveal that increasing the hydrophobicity of the benzyl ring or modifying the substitution pattern could enhance activity.

Cheminformatics Approaches for Scaffold Exploration and Chemical Space Analysis

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. In the context of this compound, cheminformatics tools can be used to explore the surrounding chemical space and identify structurally related compounds with desirable properties.

By using the structure of this compound as a query, large chemical databases (such as PubChem or ChEMBL) can be searched for molecules with similar scaffolds. This can reveal existing compounds with known biological activities or interesting physicochemical properties, providing a starting point for further investigation.

Chemical space analysis can also be used to assess the novelty of the this compound scaffold and to identify opportunities for generating diverse libraries of related compounds for screening. This can involve mapping high-dimensional chemical spaces onto 2D or 3D plots to visualize the distribution of compounds and identify unexplored regions.

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method that is particularly well-suited for studying chemical reactions. researchgate.netresearchgate.netorientjchem.org For this compound, DFT calculations can be used to investigate its reactivity in various chemical transformations.

For example, one could model the N-alkylation or N-acylation of the amine group. DFT calculations can determine the structures and energies of the reactants, products, and, most importantly, the transition states of these reactions. The energy difference between the reactants and the transition state gives the activation energy, which is a key factor in determining the reaction rate.

By comparing the activation energies for different reaction pathways, one can predict the most likely products under given conditions. This information is highly valuable for planning and optimizing the synthesis of derivatives of this compound.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3,4-Dichlorobenzylamine (B86363) |

| Isopropylamine (B41738) |

| (2,3-Dichloro-benzyl)-(3-isopropoxy-propyl)-amine |

| 3',4'-Dichloro-biphenyl-4-amine |

| 3-[(3,4-dichloro-benzyl)-(3-oxo-3-pyrimidin-2-yl-propionyl)-amino]-n,n-dimethyl-benzamide |

Mechanistic Investigations of 3,4 Dichloro Benzyl Isopropyl Amine Interactions with Biological Systems in Vitro/biochemical Focus

Enzyme Inhibition and Activation Kinetics of (3,4-Dichloro-benzyl)-isopropyl-amine

Enzymes are critical biological catalysts, and their modulation by external compounds can have significant physiological consequences. Investigating the effect of this compound on various enzymes would be a primary step in characterizing its biochemical profile.

Determination of Inhibition Constants (Ki) and Half-Maximal Inhibitory Concentrations (IC50)

The inhibitory potential of a compound against a specific enzyme is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. It is a measure of the inhibitor's potency.

The Ki, or inhibition constant, is a more absolute measure of the binding affinity of the inhibitor to the enzyme. The relationship between IC50 and Ki can be influenced by the concentration of the substrate used in the assay and the mechanism of inhibition. For competitive inhibitors, the Cheng-Prusoff equation is often used to calculate Ki from the IC50 value.

A typical experimental workflow to determine these values would involve:

Enzyme Selection: Based on the structure of this compound, which contains a benzylamine (B48309) moiety, likely enzyme candidates for inhibition studies could include monoamine oxidases (MAO-A and MAO-B) or other enzymes involved in neurotransmitter metabolism.

Assay Development: A suitable enzymatic assay would be established, often using a chromogenic or fluorogenic substrate that produces a measurable signal upon conversion by the enzyme.

IC50 Determination: The enzyme would be incubated with its substrate and varying concentrations of this compound. The rate of the enzymatic reaction would be measured, and the data would be plotted as percent inhibition versus the logarithm of the inhibitor concentration. A sigmoidal curve is then fitted to the data to determine the IC50 value.

Kinetic Studies for Ki Determination: To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), enzyme kinetics studies are performed. This involves measuring the reaction rates at various substrate and inhibitor concentrations. The data are then plotted using methods like the Lineweaver-Burk plot to determine the mechanism of inhibition and calculate the Ki.

Hypothetical IC50 and Ki Data for this compound

| Enzyme | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

|---|---|---|---|

| Monoamine Oxidase A (MAO-A) | 15.2 | 7.8 | Competitive |

| Monoamine Oxidase B (MAO-B) | 45.8 | 23.1 | Competitive |

| Cytochrome P450 2D6 | > 100 | N/A | No significant inhibition |

Enzymatic Biotransformation Pathways and Metabolite Identification (In Vitro)

Understanding how a compound is metabolized is crucial for predicting its in vivo fate. In vitro metabolism studies are typically conducted using liver microsomes, which are rich in drug-metabolizing enzymes like the cytochrome P450 (CYP) superfamily.

The experimental process would involve:

Incubating this compound with liver microsomes (e.g., from human, rat, or mouse) in the presence of necessary cofactors like NADPH.

At various time points, the reaction is stopped, and the mixture is analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS).

The parent compound's disappearance is monitored, and the appearance of new peaks in the chromatogram indicates the formation of metabolites.

The structure of these metabolites is then elucidated using tandem mass spectrometry (MS/MS) and comparison with synthesized standards if available.

Potential metabolic pathways for N-substituted benzylamines include N-dealkylation and aromatic hydroxylation. For this compound, one could hypothesize the formation of 3,4-dichlorobenzylamine (B86363) and acetone (B3395972) via N-deisopropylation, or the hydroxylation of the dichlorophenyl ring.

Receptor Binding Studies and Ligand-Receptor Interaction Analysis

Many pharmacologically active compounds exert their effects by binding to specific receptors. Receptor binding assays are designed to measure the affinity of a compound for a particular receptor.

Radioligand Binding Assays (e.g., Kd, Bmax)

Radioligand binding assays are a classic and powerful tool for characterizing ligand-receptor interactions. These assays use a radioactively labeled ligand (radioligand) that is known to bind to the target receptor. The experiment measures the ability of the test compound, this compound, to compete with the radioligand for binding to the receptor.

Key parameters determined from these assays are:

Kd (Equilibrium Dissociation Constant): This represents the concentration of the ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

Bmax (Maximum Receptor Density): This is the total concentration of receptors in the sample.

In a typical competitive binding assay, a constant concentration of the radioligand and the receptor preparation are incubated with increasing concentrations of the unlabeled test compound. The amount of bound radioactivity is measured, and the data are used to calculate the IC50 of the test compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Hypothetical Receptor Binding Data for this compound

| Receptor | Radioligand | Ki (nM) |

|---|---|---|

| Serotonin (B10506) Transporter (SERT) | [³H]Citalopram | 250 |

| Dopamine (B1211576) Transporter (DAT) | [³H]WIN 35,428 | 850 |

| Norepinephrine (B1679862) Transporter (NET) | [³H]Nisoxetine | 475 |

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of molecular interactions. In an SPR experiment, one of the interacting partners (e.g., the receptor) is immobilized on a sensor chip surface. The other partner (the analyte, in this case, this compound) is flowed over the surface.

The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of:

Association rate constant (ka or kon): The rate at which the analyte binds to the immobilized ligand.

Dissociation rate constant (kd or koff): The rate at which the analyte-ligand complex dissociates.

Equilibrium dissociation constant (Kd): Calculated as the ratio of kd/ka.

SPR provides a more detailed understanding of the binding kinetics compared to endpoint assays like traditional radioligand binding.

Investigations into Cellular Uptake and Efflux Mechanisms (In Vitro Cellular Models)

To exert an effect on intracellular targets, a compound must be able to cross the cell membrane. Cellular uptake and efflux studies are performed using in vitro cell culture models to understand how a compound enters and exits cells.

These studies typically involve:

Cell Line Selection: Appropriate cell lines are chosen based on the biological question. For example, Caco-2 cells are often used as a model for intestinal absorption, while cells overexpressing specific transporters (e.g., P-glycoprotein) can be used to study efflux.

Uptake Experiments: The cells are incubated with this compound for various time periods and at different concentrations. After incubation, the cells are washed to remove any unbound compound, and the intracellular concentration of the compound is measured, typically by LC-MS.

Efflux Experiments: To study efflux, cells can be pre-loaded with the compound, and then the medium is replaced with a compound-free medium. The appearance of the compound in the medium over time is then measured. Alternatively, bidirectional transport assays using cell monolayers (e.g., in Transwell systems) can be used to determine the ratio of basal-to-apical versus apical-to-basal transport, which can indicate the involvement of active efflux pumps.

The involvement of specific transporters can be investigated by using known inhibitors of those transporters and observing whether the uptake or efflux of this compound is altered.

Mechanisms of Action at the Molecular and Cellular Level

Based on its structural similarity to Sertraline, this compound is predicted to function primarily as a selective inhibitor of the serotonin transporter (SERT). nih.gov This protein is responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron, a key process in regulating serotonergic neurotransmission. drugbank.com

The proposed mechanism involves the binding of the compound to the SERT protein, which in turn blocks the reabsorption of serotonin. This leads to an increased concentration of serotonin in the synaptic cleft, enhancing its availability to bind to postsynaptic receptors. drugbank.com This enhanced serotonergic activity is believed to be the primary mechanism underlying the therapeutic effects of SSRIs in conditions like depression and anxiety disorders. drugbank.com

In addition to its primary action on SERT, Sertraline has been shown to have a mild inhibitory effect on the dopamine transporter (DAT), though the clinical significance of this interaction remains a subject of ongoing research. psychopharmacologyinstitute.com Some researchers suggest this mild dopaminergic effect could contribute to some of the activating properties observed with Sertraline. psychopharmacologyinstitute.com Furthermore, Sertraline exhibits affinity for sigma-1 receptors, although the clinical relevance of this binding is not yet fully understood. psychopharmacologyinstitute.com

It is important to emphasize that these mechanisms are inferred from studies on Sertraline and would require direct experimental validation for this compound.

| Target Protein | Predicted Action | Potential Cellular Effect |

| Serotonin Transporter (SERT) | Inhibition of reuptake | Increased synaptic serotonin concentration |

| Dopamine Transporter (DAT) | Mild inhibition of reuptake | Potential for mild dopaminergic effects |

| Sigma-1 Receptors | Binding affinity | Clinical relevance not fully established |

Probe Development for Target Validation and Mechanistic Elucidation

A thorough review of the scientific literature reveals no studies detailing the development or use of this compound as a molecular probe for target validation or for the elucidation of biological mechanisms.

The development of chemical probes is a critical aspect of chemical biology and drug discovery. These tools, which can be fluorescently labeled or radiolabeled, are instrumental in identifying and validating the molecular targets of a compound, and in dissecting the cellular pathways in which it participates. The absence of such research for this compound represents a significant gap in the understanding of this specific molecule.

Future research could focus on synthesizing derivatives of this compound that incorporate reporter groups, such as fluorophores or radioactive isotopes. These probes could then be used in a variety of in vitro and cell-based assays to:

Directly visualize and quantify the binding of the compound to its putative targets, such as the serotonin transporter.

Investigate the downstream cellular signaling events that are modulated by this binding.

Aid in the identification of potential off-target interactions.

Such studies would be invaluable in confirming the inferred mechanisms of action and in exploring the full therapeutic and research potential of this compound.

| Probe Type | Potential Application | Research Status |

| Fluorescently Labeled Probe | Visualization of target binding in cells and tissues | Not reported in literature |

| Radiolabeled Probe | Quantitative binding assays and in vivo imaging | Not reported in literature |

| Photoaffinity Probe | Covalent labeling and identification of binding partners | Not reported in literature |

Derivatization Strategies and Analogue Design of 3,4 Dichloro Benzyl Isopropyl Amine

Rational Design of Novel Analogues Based on SAR and Computational Predictions

The rational design of novel analogues of (3,4-Dichloro-benzyl)-isopropyl-amine is a foundational strategy to systematically explore the chemical space around this scaffold. This approach relies heavily on understanding the structure-activity relationships (SAR) and leveraging computational chemistry to predict the properties of designed molecules before their synthesis.

Structure-Activity Relationship (SAR) Studies: SAR studies for benzylamine (B48309) derivatives often reveal that substitutions on the phenyl ring significantly influence their biological activity. For instance, in related benzylamine analogues, the position and nature of substituents on the aromatic ring are critical for potency and selectivity. High potency is often associated with specific substitution patterns, such as ortho-substitution on the benzylamine's aromatic ring. Understanding these relationships for this compound would involve synthesizing a matrix of analogues with varied substituents on the dichlorophenyl ring and modifications to the isopropyl group to assess the impact on a specific biological target.

Computational Predictions: Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, can be employed to guide the design of new analogues. These models can predict the biological activity of hypothetical molecules, helping to prioritize synthetic efforts. For a molecule like this compound, docking studies could elucidate its binding mode within a target protein, highlighting key interactions that can be optimized through structural modifications.

| Design Strategy | Key Considerations | Predicted Outcome |

| Ring Substitution | Varying the position and nature of substituents on the dichlorophenyl ring. | Modulation of electronic properties and steric interactions to enhance target affinity. |

| Isopropyl Group Modification | Replacing the isopropyl group with other alkyl or cyclic moieties. | Altering lipophilicity and conformational flexibility to improve pharmacokinetic properties. |

| Amine Modification | Conversion to secondary or tertiary amines with different substituents. | Influencing basicity and hydrogen bonding capacity to fine-tune target interactions. |

Synthesis of Prodrugs and Pro-moieties for Enhanced Research Applications

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. The synthesis of prodrugs of this compound can be a valuable strategy in a research context to overcome potential limitations such as poor solubility or to enable controlled release.

The secondary amine in this compound provides a convenient handle for the attachment of various pro-moieties. Common strategies for creating prodrugs of amines include N-acylation to form amides or carbamates, which can be designed to be cleaved by endogenous enzymes.

| Prodrug Approach | Pro-moiety | Potential Advantage in Research |

| N-Acylation | Amino acids, short peptides | Increased water solubility, potential for targeted uptake by peptide transporters. |

| N-Acyloxyalkylation | Acyloxyalkyl groups | Tunable rates of hydrolysis to control the release of the parent amine. |

| N-Mannich Bases | Formaldehyde and a secondary amine | Improved lipophilicity for enhanced membrane permeability in cellular assays. |

The synthesis of these prodrugs would typically involve standard organic chemistry transformations, such as the reaction of the parent amine with an activated carboxylic acid (e.g., an acid chloride or anhydride) or an appropriate alkylating agent.

Covalent Modification Strategies for Activity-Based Probes

Activity-based probes (ABPs) are powerful tools for functional proteomics, allowing for the visualization and identification of active enzymes in complex biological systems. mdpi.com An ABP based on the this compound scaffold could be designed to covalently label its biological target, enabling studies of target engagement and enzyme activity.

The design of an ABP requires the incorporation of two key features onto the parent scaffold:

A reactive group (warhead): This group is responsible for forming a covalent bond with a nucleophilic residue in the active site of the target enzyme.

A reporter tag: This tag, which can be a fluorophore or a biotin moiety, allows for the detection and/or enrichment of the probe-labeled protein.

| Warhead Type | Target Residue | Reporter Tag | Application |

| Fluorophosphonate | Serine | Fluorescein, Rhodamine | In-gel fluorescence scanning, microscopy |

| Acrylamide | Cysteine | Biotin | Affinity purification and mass spectrometry-based identification of targets |

| Epoxide | Cysteine, Aspartate, Glutamate | Alkyne (for click chemistry) | Two-step labeling for versatile detection |

The synthesis of such probes would involve multi-step sequences to append the warhead and the reporter tag to the this compound core, often utilizing linker chemistry to spatially separate the different functional components.

Bioconjugation Chemistry for Targeted Delivery in Research Models

Bioconjugation involves the covalent attachment of a molecule to a biomolecule, such as an antibody or a peptide, to achieve targeted delivery to specific cells or tissues in research models. This strategy can be particularly useful for investigating the effects of this compound in a specific biological context while minimizing off-target effects.

The secondary amine of this compound can be functionalized with a linker that allows for subsequent conjugation to a targeting moiety. Common bioconjugation strategies include:

Amide bond formation: The amine can be acylated with a bifunctional linker containing a carboxylic acid on one end and a group suitable for bioconjugation (e.g., an N-hydroxysuccinimide ester) on the other.

Thiourea linkage: Reaction of the amine with an isothiocyanate-functionalized linker.

| Targeting Moiety | Linker Chemistry | Research Application |

| Monoclonal Antibody | NHS ester-maleimide crosslinker | Targeted delivery to specific cell surface receptors in cell culture or in vivo models. |

| Cell-Penetrating Peptide | Thiol-maleimide coupling | Enhanced intracellular delivery in cellular assays. |

| Folic Acid | Carbodiimide coupling | Targeting folate receptor-overexpressing cells. |

The choice of linker and conjugation chemistry is critical to ensure that the conjugate is stable and that the biological activity of both the small molecule and the targeting biomolecule is retained.

Scaffold Hopping and Bioisosteric Replacements to Modulate Interactions

Scaffold hopping and bioisosteric replacement are medicinal chemistry strategies aimed at identifying structurally novel compounds that retain the biological activity of a known parent compound. uniroma1.itbhsai.org These approaches can lead to analogues with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.

Scaffold Hopping: This strategy involves replacing the core structure, or scaffold, of this compound with a different chemical framework while maintaining the key pharmacophoric features required for biological activity. Computational methods are often employed to identify potential replacement scaffolds that can present the necessary functional groups in a similar spatial orientation.

Bioisosteric Replacements: Bioisosteres are functional groups or substituents that have similar physical or chemical properties and produce broadly similar biological effects. For this compound, bioisosteric replacements could be considered for several parts of the molecule:

| Original Group | Potential Bioisostere(s) | Rationale for Replacement |

| 3,4-Dichlorophenyl | 3,4-Difluorophenyl, 3-Chloro-4-methylphenyl, Naphthyl | Modulate lipophilicity, electronic properties, and potential for metabolic transformations. |

| Isopropyl | Cyclopropyl, tert-Butyl | Alter steric bulk and conformational constraints. |

| Secondary Amine | Ether, Thioether, Amide | Change hydrogen bonding capacity and basicity. |

These modifications can lead to the discovery of new chemical series with distinct pharmacological profiles, providing valuable tools for further research.

Chemical Biology Applications of 3,4 Dichloro Benzyl Isopropyl Amine in Research

Application in Chemical Genetics and Phenotypic Screening (In Vitro)

Chemical genetics and phenotypic screening are powerful approaches to uncover the biological functions of small molecules by observing their effects on cells or organisms. This process involves screening a compound across various cell lines or models and analyzing the resulting phenotypes. There are no published in vitro studies that have specifically included (3,4-Dichloro-benzyl)-isopropyl-amine in large-scale phenotypic screens or utilized it in chemical genetics approaches to identify its biological targets or effects.

Development of Fluorescent or Tagged Analogues for Imaging and Tracing Studies (In Vitro)

To visualize the subcellular localization and interaction of a small molecule within cells, researchers often synthesize fluorescently tagged or otherwise modified analogues. These chemical probes are invaluable for in vitro imaging and tracing studies. A search of the scientific literature did not yield any publications describing the synthesis or application of fluorescent or tagged versions of this compound for such purposes.

Advanced Analytical Method Development for Research on 3,4 Dichloro Benzyl Isopropyl Amine

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis in Complex Research Samples

The detection and quantification of (3,4-Dichloro-benzyl)-isopropyl-amine at trace levels within complex matrices present a significant analytical challenge. Hyphenated techniques, which couple the separation power of chromatography with the specificity and sensitivity of mass spectrometry, are indispensable for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone for the analysis of non-volatile and thermally labile compounds like this compound. The development of an LC-MS/MS method would involve optimizing several key parameters. The selection of an appropriate stationary phase, such as a C18 column, is critical for achieving the necessary chromatographic resolution from matrix components. The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, would be fine-tuned to ensure efficient separation and ionization. Electrospray ionization (ESI) in positive mode is commonly employed for amine-containing compounds, as it readily forms protonated molecular ions [M+H]⁺. Subsequent fragmentation of this precursor ion in the collision cell of the mass spectrometer generates specific product ions, which are monitored in Multiple Reaction Monitoring (MRM) mode to provide high selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative approach, particularly for volatile impurities or related substances in the sample. For a compound like this compound, derivatization might be necessary to improve its volatility and thermal stability, for example, through acylation. The choice of a suitable capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, is crucial for separating the analyte from other volatile components. Electron ionization (EI) is a common ionization technique in GC-MS, producing a characteristic fragmentation pattern that serves as a fingerprint for the compound, allowing for unambiguous identification.

The validation of these methods would include assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and reproducible results.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | C18, 2.1 x 50 mm, 1.7 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 218.1 |

| Product Ions (m/z) | 159.0, 123.1 |

| Collision Energy | Optimized for each transition |

Development of High-Throughput Screening Assays for Mechanistic Investigations (In Vitro)

High-throughput screening (HTS) assays are powerful tools for rapidly evaluating the interaction of this compound with biological targets or for studying its role in chemical transformations. Developing an HTS assay requires a robust detection method that is amenable to automation and miniaturization.

For mechanistic investigations, an in vitro HTS assay could be designed to monitor the activity of an enzyme that this compound is hypothesized to interact with. For instance, if the compound is being studied as a potential enzyme inhibitor, the assay would measure the rate of the enzymatic reaction in the presence of varying concentrations of the compound. A common approach involves using a fluorescent or colorimetric substrate that produces a detectable signal upon conversion by the enzyme. The reduction in signal in the presence of this compound would indicate inhibitory activity.

The development of such an assay involves several steps:

Assay Miniaturization: Adapting the assay to a microplate format (e.g., 96-well or 384-well plates) to allow for the simultaneous testing of many samples.

Reagent Optimization: Determining the optimal concentrations of enzyme, substrate, and any necessary co-factors to achieve a robust and reproducible signal.

Automation: Utilizing liquid handling robots for precise and rapid dispensing of reagents and the test compound.

Data Analysis: Implementing automated data analysis pipelines to calculate relevant parameters, such as IC₅₀ values, from the large datasets generated.

Capillary Electrophoresis and Microfluidic Systems for Separation and Analysis

Capillary electrophoresis (CE) and microfluidic systems represent advanced separation techniques that offer high efficiency, short analysis times, and low sample and reagent consumption. These methods are particularly well-suited for the analysis of charged species like the protonated form of this compound.

In CE, separation occurs in a narrow-bore capillary filled with an electrolyte solution under the influence of a high electric field. The separation is based on the differential migration of analytes due to their charge-to-size ratio. For the analysis of this compound, a low pH buffer would be used to ensure the amine is fully protonated. The development of a CE method would focus on optimizing the buffer composition, pH, applied voltage, and capillary temperature to achieve the desired separation from impurities or metabolites. Detection can be accomplished using UV-Vis spectrophotometry by monitoring the absorbance at a specific wavelength.

Microfluidic systems, or "lab-on-a-chip" devices, integrate multiple analytical steps, such as sample injection, separation, and detection, onto a single small chip. These systems can perform electrophoretic separations with even greater speed and efficiency than traditional CE. A microfluidic device could be designed with a channel network for the high-throughput analysis of this compound in multiple samples simultaneously, making it a valuable tool for reaction monitoring or screening applications.

Spectroscopic Methods for Real-Time Monitoring of Chemical Reactions Involving this compound

Spectroscopic techniques are invaluable for monitoring the progress of chemical reactions in real-time, providing insights into reaction kinetics, mechanisms, and the formation of intermediates. For reactions involving this compound, several spectroscopic methods can be employed.